
7-chloro-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
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Overview
Description
7-chloro-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of 7-chloro-4-methylcoumarin with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-chloro-2H-chromen-2-one: A simpler analog with similar core structure.
6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one: Lacks the chloro and methyl substituents.
7-chloro-4-methyl-2H-chromen-2-one: Lacks the 2-oxo-2-phenylethoxy group.
Uniqueness
7-chloro-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to the presence of both chloro and methyl substituents along with the 2-oxo-2-phenylethoxy group. This combination of functional groups may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H13ClO4 |
---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
7-chloro-4-methyl-6-phenacyloxychromen-2-one |
InChI |
InChI=1S/C18H13ClO4/c1-11-7-18(21)23-16-9-14(19)17(8-13(11)16)22-10-15(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
OIVNJJHYORYIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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